molecular formula C8H14ClNO3 B3029457 Chloroacetyl-dl-norleucine CAS No. 67206-26-2

Chloroacetyl-dl-norleucine

Cat. No. B3029457
CAS RN: 67206-26-2
M. Wt: 207.65 g/mol
InChI Key: NTOGPWIZAGBRID-UHFFFAOYSA-N
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Description

Chloroacetyl-dl-norleucine is a derivative of the amino acid norleucine, which has been modified by the addition of a chloroacetyl group. This modification introduces a chloroacetyl moiety to the amino group of the norleucine, potentially altering its physical, chemical, and biological properties.

Synthesis Analysis

Molecular Structure Analysis

The crystal structure of a related compound, dl-N-chloroacetylalanine, has been determined and provides insight into the molecular structure of chloroacetyl-dl-norleucine . The dl-N-chloroacetylalanine crystallizes in the monoclinic space group and exists in an extended configuration. The carboxyl group plane makes an angle of 20.1° with respect to the chain of the molecule, which could suggest similar structural features for chloroacetyl-dl-norleucine.

Chemical Reactions Analysis

While the specific chemical reactions of chloroacetyl-dl-norleucine are not detailed in the provided papers, the presence of the chloroacetyl group suggests that it could undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. This reactivity could be utilized in further chemical modifications or in the formation of peptide bonds if used in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetyl-dl-norleucine can be inferred from studies on similar compounds. For instance, the polymorphic transitions of DL-norleucine have been studied using differential scanning calorimetry (DSC) . The α-form of DL-norleucine transitions to a γ-form at 390 K, with a transition heat of about 5 kJ mol⁻¹. Although this data is for DL-norleucine and not the chloroacetyl derivative, it provides a baseline for understanding the thermal behavior of the amino acid's structure before modification. The introduction of the chloroacetyl group would likely affect the melting point and other thermal properties of the compound.

Scientific Research Applications

Enzyme Interaction and Inactivation

  • Chloroacetyl-dl-norleucine has been observed to interact with enzymes such as pepsin. For instance, diazoacetyl-dl-norleucine methyl ester rapidly inactivates pepsin, indicating its potential use in studying enzyme mechanisms and active sites (Rajagopalan, Stein, & Moore, 1966). Additionally, the same compound, in the presence of cupric ions, specifically reacts with an aspartic acid residue in pepsin, suggesting its utility in probing enzyme active sites (Lundblad & Stein, 1969).

Antibiotic Synthesis

  • In the field of antibiotic synthesis, dl-Norleucine has shown to stimulate the production of cephalosporin C by Cephalosporium acremonium, which is significant for the development of antibiotics (Drew & Demain, 1973).

Polymorphism in Amino Acids

  • Studies on polymorphic transitions, like those in DL-norleucine, provide insights into the structural changes and properties of amino acids at different temperatures and conditions. This has implications for understanding the physical chemistry of amino acids and their derivatives (Matsumoto & Kunihisa, 1984).

Biochemical Pathway Studies

  • Research on dl-Norleucine has contributed to understanding the metabolic pathways of amino acids. For example, studies on the metabolism of radioactive leucine, norleucine, and norvaline in tissues and excreta provided valuable insights into amino acid metabolism (Ul Hassan & Greenberg, 1952).

Acid Proteases Studies

  • Chloroacetyl-dl-norleucine and its derivatives have been used in studying the structure and function of acid proteases. For example, specific inactivation of an acid protease from Rhizopus chinensis by diazoacetyl-DL-norleucine methyl ester revealed essential carboxyl groups at the active site of the enzyme (Mizobe, Takahashi, & Ando, 1973).

Safety and Hazards

Chloroacetyl-dl-norleucine may cause skin and eye irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . It’s advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for Chloroacetyl-dl-norleucine are not available, research into similar compounds, such as dl-norleucine, has focused on understanding their solid-state phase transitions . This could potentially be a future direction for Chloroacetyl-dl-norleucine as well.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOGPWIZAGBRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-dl-norleucine

CAS RN

56787-36-1, 67206-26-2
Record name NSC203446
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Record name 67206-26-2
Source DTP/NCI
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Record name Chloroacetyl-DL-norleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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